molecular formula C18H16ClN3OS B2421818 N-(2-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 338426-27-0

N-(2-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2421818
CAS No.: 338426-27-0
M. Wt: 357.86
InChI Key: XFBJMPGYDTUQCR-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl-phenyl-imidazole moiety, and a thioacetamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and aniline derivatives under acidic conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-chlorophenylthiol, under basic conditions to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with chloroacetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Dechlorinated Products: From reduction reactions.

    Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage can engage in covalent or non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: Lacks the phenyl group on the imidazole ring.

    N-(2-chlorophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.

    N-(2-bromophenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of the chlorophenyl group, the phenyl group on the imidazole ring, and the thioacetamide linkage makes “N-(2-chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide” unique. These structural features may contribute to its specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c1-22-16(13-7-3-2-4-8-13)11-20-18(22)24-12-17(23)21-15-10-6-5-9-14(15)19/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBJMPGYDTUQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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